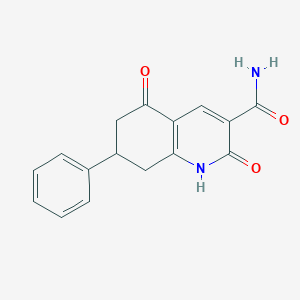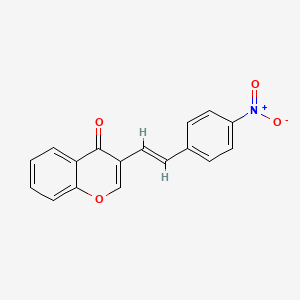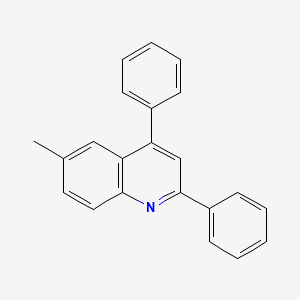
N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides It features a tert-butyl group attached to a phenyl ring, which is further connected to a diazepane ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide” typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This can be achieved by reacting tert-butylbenzene with a suitable halogenating agent to introduce a halogen atom onto the phenyl ring.
Coupling with diazepane: The halogenated tert-butylphenyl intermediate is then reacted with 1,4-diazepane in the presence of a base to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the diazepane ring.
Reduction: Reduction reactions could target the acetamide linkage or the phenyl ring.
Substitution: The phenyl ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenyl)-2-(1,4-diazepan-1-yl)acetamide: Lacks the tert-butyl group, which may affect its chemical properties and biological activity.
N-(2-(tert-Butyl)phenyl)-2-(1,4-piperazin-1-yl)acetamide: Similar structure but with a piperazine ring instead of a diazepane ring.
Uniqueness
The presence of the tert-butyl group and the diazepane ring in “N-(2-(tert-Butyl)phenyl)-2-(1,4-diazepan-1-yl)acetamide” may confer unique steric and electronic properties, potentially enhancing its stability, reactivity, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H27N3O |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2-(1,4-diazepan-1-yl)acetamide |
InChI |
InChI=1S/C17H27N3O/c1-17(2,3)14-7-4-5-8-15(14)19-16(21)13-20-11-6-9-18-10-12-20/h4-5,7-8,18H,6,9-13H2,1-3H3,(H,19,21) |
InChI Key |
INMTZTNILQXMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CN2CCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one](/img/structure/B11839634.png)


![6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11839643.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)

![Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B11839673.png)




